molecular formula C7H7BrN4S B2830586 N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-ethylamine CAS No. 1400635-41-7

N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-ethylamine

Cat. No.: B2830586
CAS No.: 1400635-41-7
M. Wt: 259.13
InChI Key: SQTBNCPLJMQSPL-UHFFFAOYSA-N
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Description

N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-ethylamine is a heterocyclic compound that features a thiazole ring fused to a pyrazine ring, with a bromine atom at the 6-position and an ethylamine group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-ethylamine typically involves the annulation of a thiazole ring to a pyrazine ring. One common method involves the use of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine as a starting material. This compound is reacted with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and other high-throughput techniques could potentially be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-ethylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone, while substitution reactions can introduce various functional groups at the 6-position.

Scientific Research Applications

N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-ethylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-ethylamine involves its interaction with specific molecular targets. For instance, in anti-tubercular studies, it has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-ethylamine is unique due to the presence of the ethylamine group, which can enhance its binding affinity and specificity for certain biological targets. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications.

Properties

IUPAC Name

6-bromo-N-ethyl-[1,3]thiazolo[4,5-b]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4S/c1-2-9-7-12-5-6(13-7)11-4(8)3-10-5/h3H,2H2,1H3,(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTBNCPLJMQSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=NC=C(N=C2S1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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